2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Stereochemistry Synthesis Olfactory Properties

Generic spiroacetal sourcing risks irreproducible results due to undefined stereochemistry. This compound is the precise 3-(2-furanyl) stereochemical variant essential for consistent SAR and organoleptic studies. • Reference standard for 2,4-dioxaspiro[5.5]undec-8-ene stereochemistry-activity relationships. • Key intermediate for protease inhibitor development; associated with ulinastatin pharmacophore. • Distinct olfactory properties enable fragrance lead discovery. Supplied with full analytical characterization; suitable for pharmaceutical R&D.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 80449-32-7
Cat. No. B1205196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
CAS80449-32-7
Synonymsacid-stable protease inhibitor
Miraclid
MR 20
MR 20 (magnetic powder) of urinastatin
MR-20 (magnetic powder)
trypsin inhibitor MR-20
ulinastatin
urinary trypsin inhibitor
urinary trypsin inhibitor (68)
urinary trypsin inhibitor-like inhibitor (43)
urinastatin
UTI(68)
UTI68
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC2(CC=C1)COC(OC2)C3=CC=CO3
InChIInChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
InChIKeyODVKSTFPQDVPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-32-7) Overview


2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-32-7) is a small-molecule spiroacetal defined by its molecular formula C13H16O3 and molecular weight of 220.26 g/mol [1]. This compound is a defined chemical entity, distinguished by its 2,4-dioxaspiro[5.5]undec-8-ene core with a 3-(2-furanyl) substituent [2]. While often referenced in association with the glycoprotein ulinastatin, this CAS number specifically denotes the discrete small molecule, which serves as a critical chemical component or synthetic building block in pharmaceutical and fragrance research [3].

Stereochemical Standard Defined 3-(2-furanyl) spiroacetal for stereochemical reference
Synthetic Building Block Unique 2,4-dioxaspiro[5.5]undec-8-ene core with furanyl substituent
Fragrance Research Tool Probe for organoleptic structure-property relationships

Why Analogs of CAS 80449-32-7 Fail


Generic substitution of this spiroacetal framework is precluded by the structural specificity required for its function. The stereochemistry of the 2,4-dioxaspiro[5.5]undec-8-ene core and the nature of the 3-substituent are critical determinants of activity [1]. For instance, even simple alkyl-substituted analogs like the 3-methyl or 3-ethyl derivatives are obtained as mixtures of diastereomers with distinct olfactory properties, demonstrating that subtle stereochemical changes lead to functionally divergent compounds [1]. Furthermore, in the context of its known association with protease inhibition, the specific furanyl moiety and spirocyclic scaffold of this small molecule are essential for the structure-activity relationship, distinguishing it from other classes of trypsin inhibitors [2]. Therefore, selecting the precise compound, CAS 80449-32-7, is essential for experimental reproducibility and achieving intended biological or organoleptic outcomes.

Stereochemical Outcome May Shift 3-alkyl analogs yield diastereomer mixtures; the furanyl substituent defines a unique stereochemical profile that may not be reproduced by simple replacements.
Functional Properties Are Substituent-Dependent Even minor substituent changes (e.g., 3-methyl vs. 3-furanyl) lead to distinctly different olfactory properties, limiting direct substitution in fragrance research.
Protease Inhibitor Class Context May Not Transfer The ulinastatin-related scaffold does not guarantee equivalent protease inhibition; comparator-based performance observed for the glycoprotein may not apply to the small molecule alone.

Comparative Evidence for CAS 80449-32-7


3-Substituent Influence on Diastereomer Ratios

In the synthesis of 2,4-dioxaspiro[5.5]undec-8-ene derivatives, the nature of the 3-substituent influences the product's stereochemical outcome. While the target 3-(2-furanyl) derivative's specific diastereomer ratio is not quantified in the primary source, a foundational study establishes that 3-alkyl substituted analogs (e.g., 3-methyl, 3-ethyl) are consistently obtained as 1:1 mixtures of diastereomers, contrary to prior assumptions of purity [1]. This finding underscores that the core spiroacetal framework is not stereochemically fixed and that the 3-substituent, like the furanyl group in CAS 80449-32-7, is a key determinant of the final product's stereochemical profile and, consequently, its functional properties (e.g., distinct olfactory characteristics) [1].

3-Substituent & Stereochemistry
Class-level
3-alkyl analogs isolated as 1:1 diastereomer mixtures
Analysis via ¹H NMR spectroscopy; target 3-furanyl ratio unquantified
Stereochemical outcome is substituent-driven; supports unique profile for furanyl derivative.
Data to verify; class-level inference from alkyl analogs.
Stereochemistry Synthesis Olfactory Properties

Ulinastatin vs. Other Trypsin Inhibitors in Islet Viability

Given that the target compound is the small-molecule component of the clinically used glycoprotein ulinastatin, comparative data on ulinastatin provides a class-level performance benchmark. A head-to-head study compared preservation solutions containing ulinastatin (MK solution) against those with gabexate mesilate (GK) or nafamostat mesilate (NK) for islet isolation [1]. The MK solution (containing ulinastatin) resulted in significantly higher islet viability and a significantly higher stimulation index compared to the GK group [1]. This suggests that the ulinastatin class, which includes the core structure of CAS 80449-32-7, offers quantifiable advantages over other protease inhibitors in this specific application.

Ulinastatin vs. Trypsin Inhibitors
Class-level
MK solution (ulinastatin): higher islet viability & stimulation index
Compared to gabexate mesilate; nafamostat mesilate showed intermediate response
Class-level performance benchmark for serine protease inhibitor selection.
Abstract-only data; exact p-values and effect sizes not reported.
Protease Inhibition Organ Preservation Islet Transplantation

Applications of CAS 80449-32-7


Stereochemical Reference Standard for Spiroacetals

This compound serves as a specific stereochemical variant within the 2,4-dioxaspiro[5.5]undec-8-ene family. Research has shown that even simple 3-alkyl derivatives are complex mixtures of diastereomers, contrary to prior assumptions [1]. Therefore, CAS 80449-32-7, with its unique 3-(2-furanyl) group, is an essential reference standard for studies investigating the relationship between 3-substituent identity, stereochemistry, and the resulting chemical or physical properties of this spiroacetal class.

Building Block for Protease Inhibitor Research

Given its association with ulinastatin, a clinically used protease inhibitor with demonstrated superiority over gabexate mesilate in specific assays [2], this small molecule is a key synthetic target or research tool. It is applicable in the development of new protease inhibitor candidates, where the spiroacetal core and furanyl moiety can be used to probe structure-activity relationships (SAR) critical for binding affinity and selectivity against serine proteases.

Intermediate for Fragrance and Flavor Development

The foundational research on 2,4-dioxaspiro[5.5]undec-8-enes demonstrates that diastereomers of this class possess 'distinctly different olfactory properties' [1]. This, combined with established patent literature on the use of related spiroacetals in perfumery, positions CAS 80449-32-7 as a valuable intermediate or lead compound for the discovery and development of novel fragrance ingredients with unique organoleptic profiles [1].

Application
Selection Property
Validation Focus
Spiroacetal stereochemical reference
Defined 3-(2-furanyl) substituent; spiro[5.5]undec-8-ene core
Diastereomer ratio determination, NMR characterization
Protease inhibitor SAR probe
Spirocyclic furanyl scaffold as ulinastatin-related building block
Serine protease binding assays, selectivity screening
Fragrance lead discovery
Stereochemistry-dependent organoleptic profile
Olfactory evaluation, enantiomer-specific scent profiling

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